3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene 3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene
Brand Name: Vulcanchem
CAS No.: 869493-79-8
VCID: VC2279735
InChI: InChI=1S/C11H13F/c1-8(2)6-10-4-5-11(12)9(3)7-10/h4-5,7H,1,6H2,2-3H3
SMILES: CC1=C(C=CC(=C1)CC(=C)C)F
Molecular Formula: C11H13F
Molecular Weight: 164.22 g/mol

3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene

CAS No.: 869493-79-8

Cat. No.: VC2279735

Molecular Formula: C11H13F

Molecular Weight: 164.22 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene - 869493-79-8

Specification

CAS No. 869493-79-8
Molecular Formula C11H13F
Molecular Weight 164.22 g/mol
IUPAC Name 1-fluoro-2-methyl-4-(2-methylprop-2-enyl)benzene
Standard InChI InChI=1S/C11H13F/c1-8(2)6-10-4-5-11(12)9(3)7-10/h4-5,7H,1,6H2,2-3H3
Standard InChI Key AVSKWYXUVSMHQH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CC(=C)C)F
Canonical SMILES CC1=C(C=CC(=C1)CC(=C)C)F

Introduction

3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene is an organic compound characterized by its unique structure, which includes a fluorine atom and a methyl group attached to a phenyl ring, linked to a propene chain. This compound is of interest in various scientific fields due to its potential applications in organic synthesis, pharmaceutical development, and biological research.

Synthesis Methods

The synthesis of 3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a suitable reagent to introduce the propene group. One common method is the Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form the desired alkene. Industrial production may utilize large-scale Wittig reactions or other alkylation methods optimized for higher yields and purity.

Chemical Reactions and Analysis

3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions, often involving nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Biological Activity and Applications

3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The fluorine atom can enhance the compound's binding affinity and selectivity for specific molecular targets, influencing various biochemical pathways.

Antimicrobial Activity

Compounds with similar structures have shown notable antimicrobial properties, often involving interference with bacterial cell wall synthesis or inhibition of metabolic pathways.

Antiviral Activity

Structurally similar compounds, such as chalcones, have been studied for their antiviral properties, potentially inhibiting viral replication by targeting viral enzymes.

Anticancer Activity

Derivatives of this compound have demonstrated the ability to inhibit specific cancer cell lines, suggesting potential anticancer effects through mechanisms like apoptosis induction or cell cycle arrest.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMIC (µM)
This CompoundStaphylococcus aureus15.5
3-(4-Chloro-2-methylphenyl)-2-methyl-1-propeneEscherichia coli18.7
4-FluorophenolPseudomonas aeruginosa20.0

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